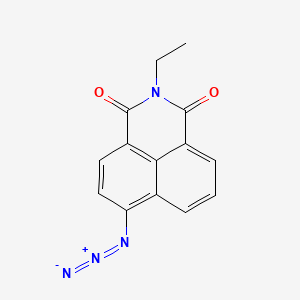

4-Azido-n-ethyl-1,8-naphthalimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Azido-n-ethyl-1,8-naphthalimide is a click-activated fluorescent probe. It enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids .

Synthesis Analysis

The synthesis of 4-Azido-n-ethyl-1,8-naphthalimide involves several steps. The crude product is purified by column chromatography (silica gel 200–400 mesh, 60 Å) eluted by EtOAc/MeOH (85:15) to yield a red solid .Molecular Structure Analysis

The molecular structure of 4-Azido-n-ethyl-1,8-naphthalimide can be analyzed using 1H NMR and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving 4-Azido-n-ethyl-1,8-naphthalimide are complex. The colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Azido-n-ethyl-1,8-naphthalimide include its molecular weight (266.25), its formula (C14H10N4O2), and its solubility (soluble to 10 mM in DMSO with gentle warming and to 100 mM in THF) . It also has unique photophysical properties .科学的研究の応用

Click Chemistry for Bioconjugation

4-Azido-n-ethyl-1,8-naphthalimide: is a click-activated fluorescent probe . This property makes it highly valuable in bioconjugation applications where it can be used to label biomolecules selectively and efficiently. The azide group reacts with alkynes present on other molecules under mild conditions, allowing for the visualization and tracking of biological processes without disrupting them.

Fluorescent Labeling in Glycobiology

The compound enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This application is crucial in glycobiology, where understanding the structure and function of glycoconjugates is essential for deciphering cellular communication and disease progression.

Photophysical Property Analysis

Derivatives of 1,8-Naphthalimide, including 4-Azido-n-ethyl-1,8-naphthalimide , show high stability and various fluorescence properties under different conditions . These characteristics are beneficial for studying photophysical properties and developing new materials with desired optical features.

Red Emission Fluorophores

The derivatives of 1,8-Naphthalimide have been synthesized to exhibit red emission wavelengths around 600 nm, which is advantageous for applications requiring long-wavelength fluorophores . This feature is particularly useful in medical imaging to avoid interference from autofluorescence in living cells.

Anticancer Research

Functionalized derivatives of Naphthalimide, including 4-Azido-n-ethyl-1,8-naphthalimide , have shown potential in anticancer research due to their ability to bind to DNA and exhibit anticancer activities while maintaining high stability under physiological conditions .

Chemosensor Development

Naphthalimide derivatives are widely used in designing fluorescent chemosensors. These sensors can detect various molecules with high selectivity and sensitivity based on changes in fluorescence lifetime, intensity, and emission wavelength upon binding to the target molecule .

Solar Energy Collection

The strong fluorescent emission and high photostability of Naphthalimide derivatives make them suitable candidates for solar energy collectors . Their ability to absorb light and convert it into energy can be harnessed in solar cell technologies.

Organic Light Emitting Materials

Due to their excellent fluorescence properties, high absorption coefficients, and good quantum yields, derivatives of 1,8-Naphthalimide are applied as organic light-emitting materials . They are used in the development of organic light-emitting diodes (OLEDs), which are essential components in modern display and lighting technologies.

作用機序

Target of Action

The primary target of 4-Azido-n-ethyl-1,8-naphthalimide is the fucosylation of glycoproteins and glycolipids on the cell surface and within the cell . Fucosylation is a type of glycosylation, a post-translational modification where fucose sugars are added to proteins or lipids, playing a crucial role in various biological processes such as cell signaling, immune response, and disease progression.

Mode of Action

4-Azido-n-ethyl-1,8-naphthalimide acts as a click-activated fluorescent probe . This means it can be activated to bind to its targets (fucosylated glycoproteins and glycolipids) and emit fluorescence, allowing for dynamic imaging of these targets . This interaction enables the visualization of the fucosylation process, providing valuable insights into cellular functions and mechanisms.

Pharmacokinetics

It’s noted that the compound is soluble to 10 mm in dmso with gentle warming and to 100 mm in thf , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The primary result of 4-Azido-n-ethyl-1,8-naphthalimide’s action is the dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This allows researchers to monitor these processes in real-time, providing valuable insights into cellular functions and potentially aiding in the understanding and treatment of diseases where fucosylation plays a role.

Safety and Hazards

将来の方向性

4-Azido-n-ethyl-1,8-naphthalimide has potential applications in various fields. It can be used as a stable intermediate product with certain activity in a variety of fields . It also has potential applications in organic light-emitting diodes and in the development of sophisticated detection systems for carboxylate .

特性

IUPAC Name |

6-azido-2-ethylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c1-2-18-13(19)9-5-3-4-8-11(16-17-15)7-6-10(12(8)9)14(18)20/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRPPRRYIDIPID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C3C(=C(C=C2)N=[N+]=[N-])C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) facilitate proximity photo-crosslinking? What are the downstream effects of this interaction?

A1: 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) functions as a photo-crosslinking agent when exposed to blue light. [] Upon irradiation, the azide group within AzNP is converted into a highly reactive aryl nitrene species. This reactive intermediate can then form covalent bonds with nearby molecules, effectively "crosslinking" them together. [] This crosslinking can capture transient protein-protein interactions in living cells, which can be further analyzed to identify interacting partners and study dynamic changes in protein complexes.

Q2: What are the advantages of using 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) for studying protein interactions compared to other methods?

A2: The use of 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) in conjunction with blue light offers several advantages for studying protein interactions:

- Spatial and Temporal Control: The crosslinking reaction can be precisely controlled by the application of blue light, allowing researchers to capture interactions within specific subcellular compartments or at defined time points. []

- Compatibility with Live Cells: AzNP can be used in living cells, allowing researchers to study protein interactions in their native environment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)